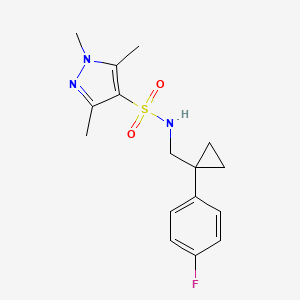

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are commonly used in medicinal chemistry and can be found in several classes of drugs, including antibiotics and diuretics .

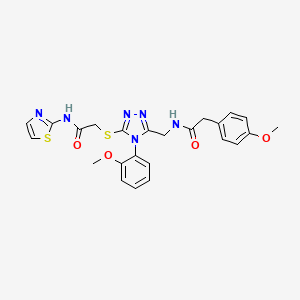

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the fluorophenyl group would likely be involved in pi stacking interactions. The pyrazole group is a heterocyclic aromatic ring, and the sulfonamide group would likely form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar cyclopropyl and fluorophenyl groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Pyrazole-sulfonamide derivatives have been synthesized and evaluated across various studies for their biological activities. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives have demonstrated the ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo, showcasing their potential as anti-inflammatory agents. Extensive structure-activity relationship work within this series identified potent and selective COX-2 inhibitors, leading to the development of compounds like celecoxib, now in clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Anticancer and Antiproliferative Activities

Pyrazole-sulfonamide derivatives have shown significant promise in anticancer research. A series of pyrazole-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activities against various cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, especially showing cell-selective effects against rat brain tumor cells (C6) (Mert et al., 2014).

Carbonic Anhydrase Inhibitory Activities

Several studies have focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have displayed superior carbonic anhydrase inhibitory activity compared to reference compounds, indicating their potential use in treating conditions where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).

Antibacterial and Antimicrobial Activities

Research into novel heterocyclic compounds containing a sulfonamido moiety has aimed at developing new antibacterial agents. Some synthesized compounds have shown high antibacterial activities, suggesting their potential use as novel treatments for bacterial infections (Azab et al., 2013).

Enzyme Inhibition for Drug Discovery

The exploration of pyrazole derivatives in drug discovery has included the investigation of their enzyme inhibition properties. For instance, compounds have been evaluated for their potential as COX-2 inhibitors or anti-inflammatory drugs through molecular docking studies, indicating their possible therapeutic applications in inflammation and breast cancer treatment (Thangarasu et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and evaluating its efficacy and safety in preclinical and clinical studies .

Eigenschaften

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-11-15(12(2)20(3)19-11)23(21,22)18-10-16(8-9-16)13-4-6-14(17)7-5-13/h4-7,18H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDCIRZNUDERBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2578979.png)